molecular formula C10H12O5 B13425199 I(2),3-Dihydroxy-4-methoxybenzenepropanoic acid CAS No. 28030-22-0

I(2),3-Dihydroxy-4-methoxybenzenepropanoic acid

Cat. No.: B13425199
CAS No.: 28030-22-0
M. Wt: 212.20 g/mol
InChI Key: JEXBTMWMYGBBHO-UHFFFAOYSA-N
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Description

3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a phenolic compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of a hydroxy group and a methoxy group on the aromatic ring, along with a propanoic acid side chain. This compound is known for its antioxidant properties and is found in various plants and dietary sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the hydroxylation of 3-(4-methoxyphenyl)propanoic acid using a suitable oxidizing agent. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective introduction of the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid often involves the microbial transformation of related compounds. For example, certain strains of bacteria can convert 4-hydroxy-3-methoxycinnamic acid into the desired product through enzymatic processes. This biotechnological approach is advantageous due to its specificity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The hydroxy and methoxy groups on the aromatic ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:

    4-Hydroxy-3-methoxycinnamic acid:

Uniqueness

3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, along with the hydroxy group on the propanoic acid side chain. This structural configuration contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

28030-22-0

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

3-hydroxy-3-(3-hydroxy-4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O5/c1-15-9-3-2-6(4-8(9)12)7(11)5-10(13)14/h2-4,7,11-12H,5H2,1H3,(H,13,14)

InChI Key

JEXBTMWMYGBBHO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)O)O

Origin of Product

United States

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